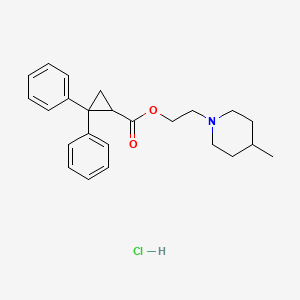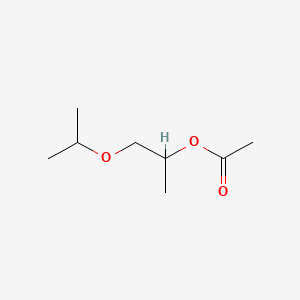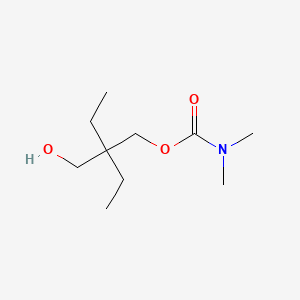
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique chemical structure and properties, which make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester typically involves the reaction of dimethylcarbamoyl chloride with 2-ethyl-2-(hydroxymethyl)butanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbamic acid and the corresponding alcohol.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Amines, thiols.
Major Products Formed
Hydrolysis: Carbamic acid and 2-ethyl-2-(hydroxymethyl)butanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamates with various nucleophiles.
Scientific Research Applications
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, it may interact with cellular membranes or other macromolecules, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Uniqueness
Carbamic acid, dimethyl-, 2-ethyl-2-(hydroxymethyl)butyl ester is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other carbamates. Its hydroxymethyl group provides additional sites for chemical modification, making it versatile for various applications.
Properties
CAS No. |
63884-49-1 |
|---|---|
Molecular Formula |
C10H21NO3 |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[2-ethyl-2-(hydroxymethyl)butyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H21NO3/c1-5-10(6-2,7-12)8-14-9(13)11(3)4/h12H,5-8H2,1-4H3 |
InChI Key |
VVNYEECDRVTLHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)COC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


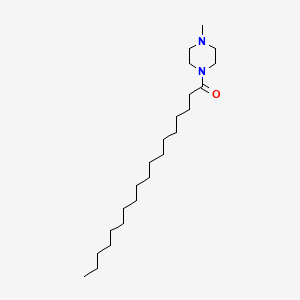
![2-(2-Hydroxyethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13958638.png)
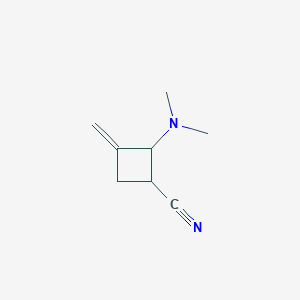
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
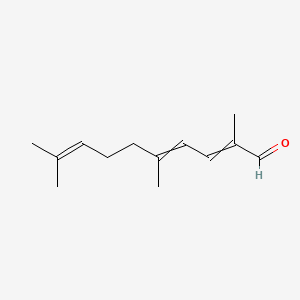
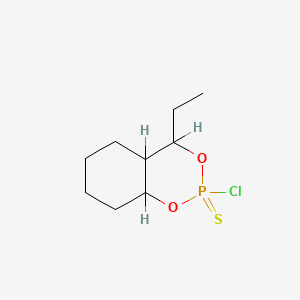
![1,4,5,7,8,9,10,10a-Octahydropyrido[1,2-a][1,4]diazepine](/img/structure/B13958666.png)
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)
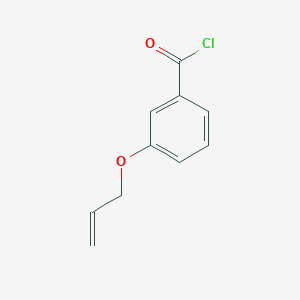
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)
